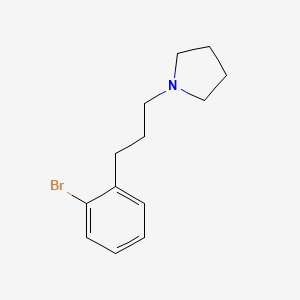
1-(3-(2-Bromophenyl)propyl)pyrrolidine
説明
“1-(3-(2-Bromophenyl)propyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “1-(3-(2-Bromophenyl)propyl)pyrrolidine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The empirical formula of “1-(3-(2-Bromophenyl)propyl)pyrrolidine” is C10H13BrClN, and its molecular weight is 262.57 . The average mass is 226.113 Da, and the monoisotopic mass is 225.015305 Da .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a core structure in 1-(3-(2-Bromophenyl)propyl)pyrrolidine , is a versatile scaffold in medicinal chemistry. It’s widely used to develop compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The compound’s potential for creating biologically active molecules with target selectivity makes it a valuable asset in drug discovery.
Synthesis of Biologically Active Compounds
The synthesis of derivatives from 1-(3-(2-Bromophenyl)propyl)pyrrolidine can lead to novel biologically active compounds. For instance, starting from related pyrrolidine derivatives, researchers can synthesize compounds with potential therapeutic applications . The steric factors of the pyrrolidine ring influence biological activity, making it a significant area of study in pharmacology.
Pharmacotherapy
Pyrrolidine alkaloids, which share a similar structure to 1-(3-(2-Bromophenyl)propyl)pyrrolidine , show promise in pharmacotherapy. They have been studied for their effects on neurotransmitter release in the brain, which could be relevant for conditions like increased seizure susceptibility . This compound could be used to further understand and potentially treat neurological disorders.
Chemical Synthesis
As a chemical intermediate, 1-(3-(2-Bromophenyl)propyl)pyrrolidine can be used in the synthesis of various chemical entities. Its molecular structure allows for the creation of diverse chemical compounds, which can be applied in different fields of chemistry and material science .
Stereochemistry Research
The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to different biological profiles of drug candidates1-(3-(2-Bromophenyl)propyl)pyrrolidine can be used to study the spatial orientation of substituents and their binding modes to enantioselective proteins, which is crucial for the design of new compounds with varied biological activities .
Modification of Physicochemical Parameters
Incorporating heteroatomic fragments like 1-(3-(2-Bromophenyl)propyl)pyrrolidine into drug molecules is a strategic approach to modify their physicochemical parameters. This modification can optimize the ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles of drug candidates, enhancing their efficacy and safety .
Safety and Hazards
The safety data sheet for pyrrolidine indicates that it is classified as Acute Tox. 3 Oral, meaning it is toxic if swallowed . It is advised to use only in well-ventilated areas and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
特性
IUPAC Name |
1-[3-(2-bromophenyl)propyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-8-2-1-6-12(13)7-5-11-15-9-3-4-10-15/h1-2,6,8H,3-5,7,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTCROLXWUUNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



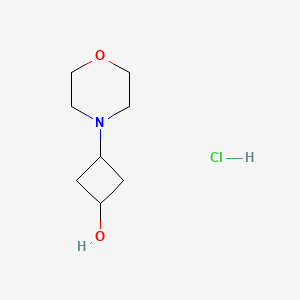

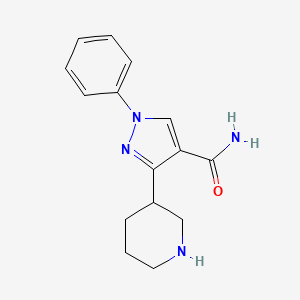
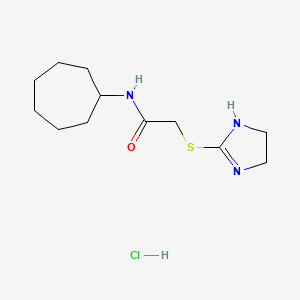
amine hydrochloride](/img/structure/B1381051.png)
![3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole](/img/structure/B1381052.png)
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)

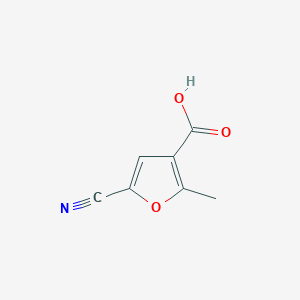
![4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride](/img/structure/B1381059.png)
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride](/img/structure/B1381063.png)
![{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1381065.png)

![7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol](/img/structure/B1381069.png)